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Compound of Interest

Compound Name: Allyl diethylphosphonoacetate

Cat. No.: B047938

An in-depth exploration of the structure, properties, synthesis, and applications of Allyl
Diethylphosphonoacetate, a versatile reagent in modern organic synthesis and drug
discovery.

Introduction

Allyl diethylphosphonoacetate is an organophosphorus compound that has garnered
significant interest in the fields of organic chemistry and medicinal chemistry. Its unique
bifunctional nature, possessing both a reactive phosphonate moiety and an allyl group, makes
it a valuable building block for the synthesis of a diverse array of complex molecules. This
guide provides a detailed overview of its chemical and physical properties, spectroscopic
signature, synthesis, and key applications, with a particular focus on its role in the development
of novel therapeutic agents.

Structure and Properties

Allyl diethylphosphonoacetate is the allyl ester of diethylphosphonoacetic acid. The central
methylene group is activated by both the phosphonate and the ester functionalities, making its
protons acidic and readily removable by a base. This property is central to its utility in carbon-
carbon bond-forming reactions.
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Table 1: Physical and Chemical Properties of Allyl Diethylphosphonoacetate

Property Value Reference(s)
Molecular Formula CoH170sP [1]

Molecular Weight 236.20 g/mol [1]

CAS Number 113187-28-3 [1]
Appearance Colorless liquid [1]

Density 1.12 g/cm3 [1]

Boiling Point 157 °C [1]

Refractive Index ~1.445

N Soluble in water and many
Solubility , [1]
organic solvents.

Spectroscopic Data

The structural features of allyl diethylphosphonoacetate can be confirmed through various
spectroscopic techniques. The following tables summarize the expected spectroscopic data
based on analysis of its structure and data from closely related compounds.

Table 2: Predicted *H NMR Spectroscopic Data for Allyl Diethylphosphonoacetate (in CDClIs)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constant (J,
(3, ppm)
Hz)
~5.90 m 1H -CH=CH:
~5.30 m 2H -CH=CH:
~4.60 d 2H -O-CHz2-CH=
-P(0)(O-
~4.15 q 4H ~7.1
CH2CHs)2
~2.95 d 2H -P(0)-CH2-C(O)-  ~22.0 (2JP-H)
-P(0)(O-
~1.30 t 6H (OX ~7.1
CH2CHs)2

Table 3: Predicted 13C NMR Spectroscopic Data for Allyl Diethylphosphonoacetate (in

CDCls)
Chemical Shift (0, ppm) Assignment
~166 (d, JP-C = 6 Hz) C=0
~132 -CH=CH:
~118 -CH=CH:
~65 -O-CH2-CH=

~62 (d, JP-C = 6 Hz)

-P(0O)(0O-CH2)2

~34 (d, JP-C = 135 Hz)

-P(O)-CHa-

~16 (d, JP-C = 6 Hz)

-P(O)(O-CH2CHs3)2

Table 4: Predicted 3P NMR Spectroscopic Data for Allyl Diethylphosphonoacetate (in

CDCls)
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Chemical Shift (6, ppm)

Multiplicity

Reference

~20-22

Singlet (proton decoupled) HsPOa4 (external standard)

Table 5: Predicted FT-IR Spectroscopic Data for Allyl Diethylphosphonoacetate

Wavenumber (cm—?) Intensity Assignment

~3080 Medium =C-H stretch

~2980, 2930 Strong C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)
~1645 Medium C=C stretch (alkene)
~1250 Strong P=0 stretch

~1025 Strong P-O-C stretch

Table 6: Predicted Mass Spectrometry Data for Allyl Diethylphosphonoacetate

m/z Interpretation

236 [M]* (Molecular ion)

195 [M - CsHs]* (Loss of allyl group)

167 [M - C3HsO2]* (Loss of allyl acetate fragment)
137 [P(O)(OEt)2]*

Synthesis and Experimental Protocols

Allyl diethylphosphonoacetate is typically synthesized via the Michaelis-Arbuzov reaction.

This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Synthesis of Allyl Diethylphosphonoacetate via
Michaelis-Arbuzov Reaction
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This protocol is based on the well-established Michaelis-Arbuzov reaction for the synthesis of
phosphonates.

Experimental Protocol:

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add triethyl phosphite (1.0 eq). The reaction should be carried out under an inert
atmosphere (e.g., nitrogen or argon).

o Addition of Alkyl Halide: Slowly add allyl chloroacetate (1.05 eq) to the triethyl phosphite at
room temperature with vigorous stirring.

» Reaction: Heat the reaction mixture to 120-140 °C. The reaction progress can be monitored
by observing the evolution of ethyl chloride gas, which can be vented through a bubbler. The
reaction is typically complete within 3-4 hours.

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

 Purification: The crude product is purified by vacuum distillation to yield pure allyl
diethylphosphonoacetate.

L Michaelis-Arbuzov
Triethyl Phosphite + .| Heat (120-140 °C) Reaction m
Allyl Chloroacetate Inert Atmosphere Distillation

Click to download full resolution via product page
Synthesis of Allyl Diethylphosphonoacetate.

Chemical Reactions and Applications

The most prominent application of allyl diethylphosphonoacetate is in the Horner-
Wadsworth-Emmons (HWE) reaction, which is a powerful method for the stereoselective
synthesis of alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction
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The HWE reaction involves the deprotonation of the phosphonate to form a stabilized
carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The
resulting intermediate eliminates a water-soluble phosphate byproduct to form an alkene. This
reaction generally favors the formation of the (E)-alkene.

Experimental Protocol: Synthesis of Allyl Cinnamate via HWE Reaction

o Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert
atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in
anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

o Addition of Phosphonate: Slowly add a solution of allyl diethylphosphonoacetate (1.0 eq)
in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow
it to warm to room temperature and stir for an additional 30 minutes.

e Reaction with Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of
benzaldehyde (1.0 eq) in anhydrous THF dropwise.

e Reaction Progression: Allow the reaction to warm to room temperature and stir until the
reaction is complete, as monitored by Thin Layer Chromatography (TLC).

o Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution
of ammonium chloride (NH4Cl).

o Extraction: Extract the aqueous layer with ethyl acetate (3 x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), and filter. Concentrate the filtrate under reduced pressure and purify the crude
product by flash column chromatography on silica gel.
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Reagents & Setup
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Horner-Wadsworth-Emmons Reaction Workflow.
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Applications in Drug Development

The phosphonate moiety is a well-established pharmacophore in medicinal chemistry, often
serving as a stable mimic of a phosphate group. Allyl diethylphosphonoacetate is a key
intermediate in the synthesis of various biologically active compounds, including potential
antiviral and anticancer agents.

Antiviral Agents

Phosphonate-containing nucleoside analogs are an important class of antiviral drugs.[2] They
act as chain terminators in viral DNA or RNA synthesis. The phosphonate group, being
resistant to enzymatic cleavage, provides enhanced metabolic stability compared to natural
phosphate esters.
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General Mechanism of Action for Phosphonate Antivirals.
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Anticancer Agents

Allyl diethylphosphonoacetate has been utilized in the synthesis of natural product analogs
with potent anticancer activity. For instance, it is a key reagent in some synthetic routes
towards salicylihalamides, which are potent inhibitors of vacuolar-type (V)-ATPases, enzymes
that are crucial for cancer cell survival and proliferation.

Conclusion

Allyl diethylphosphonoacetate is a highly valuable and versatile reagent in organic synthesis.
Its ability to participate in the Horner-Wadsworth-Emmons reaction provides a reliable method
for the stereoselective formation of alkenes. Furthermore, its role as a precursor to
phosphonate-containing bioactive molecules underscores its importance in drug discovery and
development, particularly in the search for new antiviral and anticancer therapies. The detailed
protocols and data presented in this guide are intended to facilitate its effective use in the
research laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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